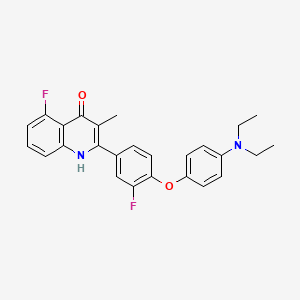
Tripeptide-10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tripeptide-10 Citrulline, also known under the trade name Decorinyl®, is a synthetic peptide that mimics the function of decorin, a protein that plays a crucial role in collagen organization. This compound is primarily used in cosmetic formulations to improve skin suppleness and resiliency by regulating collagen fibrillogenesis and ensuring uniformity in collagen fibril diameter .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of peptides, including Tripeptide-10 Citrulline, typically involves the formation of peptide bonds between amino acids. This process can be carried out using various methods, including:
Solution-phase synthesis: This method involves the sequential addition of amino acids in a solution, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form peptide bonds.
Solid-phase peptide synthesis (SPPS): This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers that use SPPS due to its efficiency and scalability. The process involves the use of protecting groups to prevent unwanted side reactions and the use of coupling agents to facilitate peptide bond formation .
Analyse Chemischer Reaktionen
Types of Reactions
Tripeptide-10 Citrulline can undergo various chemical reactions, including:
Reduction: Disulfide bonds in peptides can be reduced to thiols using reducing agents like dithiothreitol (DTT).
Substitution: Peptides can undergo substitution reactions, particularly at the amino and carboxyl termini.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles and electrophiles under mild conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine residues yields methionine sulfoxide, while reduction of disulfide bonds yields free thiols .
Wissenschaftliche Forschungsanwendungen
Tripeptide-10 Citrulline has a wide range of scientific research applications, including:
Cosmetic Science: It is used in anti-aging formulations to improve skin elasticity and firmness by regulating collagen fibrillogenesis.
Pharmaceuticals: Peptides like this compound Citrulline are being explored for their potential as drug delivery agents and therapeutic agents due to their specificity and potency.
Wirkmechanismus
Tripeptide-10 Citrulline exerts its effects by mimicking the function of decorin, a protein that regulates collagen fibrillogenesis. It binds to collagen fibrils, ensuring uniformity in fibril diameter and regular spacing, which enhances the stability and organization of collagen fibers. This action helps maintain tissue shape and provides skin suppleness .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitoyl Pentapeptide-4: Known for its anti-aging properties, it stimulates collagen production and improves skin elasticity.
Copper Tripeptide-1: Known for its wound healing and anti-inflammatory properties, it promotes collagen synthesis and tissue repair.
Acetyl Hexapeptide-3: Known for its anti-wrinkle properties, it inhibits neurotransmitter release, reducing muscle contractions and the appearance of wrinkles.
Uniqueness
Tripeptide-10 Citrulline is unique in its ability to specifically target collagen fibrillogenesis, ensuring uniformity in collagen fibril diameter and regular spacing. This targeted action makes it particularly effective in improving skin suppleness and resiliency .
Eigenschaften
CAS-Nummer |
515835-71-9 |
|---|---|
Molekularformel |
C16H30N4O6 |
Molekulargewicht |
374.43 |
IUPAC-Name |
L-lysyl-L-aspartyl-L-isoleucine |
InChI |
InChI=1S/C16H30N4O6/c1-3-9(2)13(16(25)26)20-15(24)11(8-12(21)22)19-14(23)10(18)6-4-5-7-17/h9-11,13H,3-8,17-18H2,1-2H3,(H,19,23)(H,20,24)(H,21,22)(H,25,26)/t9-,10-,11-,13-/m0/s1 |
InChI-Schlüssel |
WGCKDDHUFPQSMZ-ZPFDUUQYSA-N |
SMILES |
CC[C@H](C)[C@@H](C(O)=O)NC([C@H](CC(O)=O)NC([C@H](CCCCN)N)=O)=O |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Lysyl aspartyl isoleucine; Lys-asp-ile; Tripeptide-10; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














